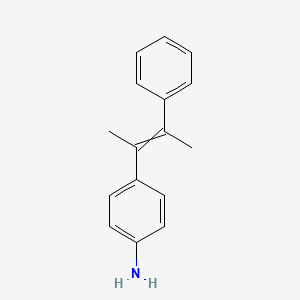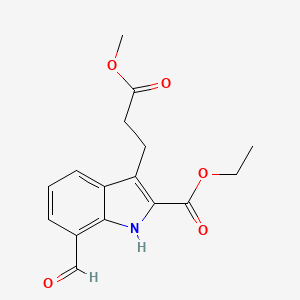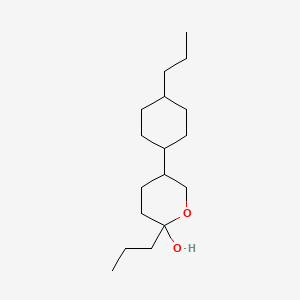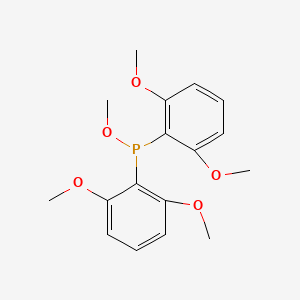
4-(3-Phenylbut-2-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylbut-2-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to a butenyl chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylbut-2-en-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the alkylation of aniline derivatives with allylic alcohols using deep eutectic solvents as green promoters .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .
化学反応の分析
Types of Reactions
4-(3-Phenylbut-2-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
科学的研究の応用
4-(3-Phenylbut-2-en-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Phenylbut-2-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The phenyl and aniline groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(3-Phenylbut-2-en-2-yl)aniline: Unique due to its specific structural arrangement and reactivity.
2-(1-Methylbut-2-en-1-yl)aniline: Another aniline derivative with different substituents, affecting its solubility and polymerization properties.
Indole derivatives: Compounds like indole-3-acetic acid share some structural similarities and have diverse biological activities.
Uniqueness
This compound stands out due to its specific combination of phenyl and aniline groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a building block in complex syntheses highlight its versatility.
特性
CAS番号 |
919789-90-5 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
4-(3-phenylbut-2-en-2-yl)aniline |
InChI |
InChI=1S/C16H17N/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11H,17H2,1-2H3 |
InChIキー |
NJKPRLQQKBRCPL-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)


![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)

![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
